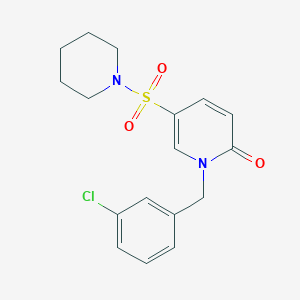

1-(3-chlorobenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one

Description

Properties

IUPAC Name |

1-[(3-chlorophenyl)methyl]-5-piperidin-1-ylsulfonylpyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O3S/c18-15-6-4-5-14(11-15)12-19-13-16(7-8-17(19)21)24(22,23)20-9-2-1-3-10-20/h4-8,11,13H,1-3,9-10,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BORVINRAGFROIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-chlorobenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one is a compound of interest due to its potential biological activities, particularly in antimicrobial and antifungal applications. This article reviews the biological activity of this compound based on available research findings, including in vitro studies and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of 1-(3-chlorobenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one can be represented as follows:

This compound features a pyridine core substituted with a piperidine sulfonamide group and a chlorobenzyl moiety, which may contribute to its pharmacological properties.

Biological Activity Overview

The biological activity of 1-(3-chlorobenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one has been evaluated primarily for its antimicrobial and antifungal properties. Below are key findings from various studies.

Antimicrobial Activity

Research indicates that derivatives similar to 1-(3-chlorobenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one exhibit significant antimicrobial activity against various pathogens. For instance, studies have reported minimum inhibitory concentrations (MIC) for related compounds ranging from to against Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| Compound A (similar structure) | 0.22 | Staphylococcus aureus |

| Compound B | 0.25 | Staphylococcus epidermidis |

| Compound C | 0.97 | Candida auris |

Antifungal Activity

In vitro studies have shown that the compound can induce apoptotic cell death in fungal pathogens such as Candida auris, with MIC values ranging from to . The mechanism involves disruption of the fungal plasma membrane and induction of cell cycle arrest.

Case Study: Efficacy Against Candida auris

A study synthesized several piperidine-based derivatives and tested their antifungal activity against clinical isolates of C. auris. The most active derivatives demonstrated fungicidal behavior confirmed by cell count assays, indicating their potential as therapeutic agents against resistant fungal infections .

Structure-Activity Relationships (SAR)

The SAR analysis reveals that modifications in the piperidine ring and substitution patterns on the pyridine core significantly affect biological potency. Compounds with electron-withdrawing groups, such as chlorine or trifluoromethyl groups, tend to exhibit enhanced activity against both bacterial and fungal strains.

Table 2: Structure-Activity Relationships

| Modification | Biological Impact |

|---|---|

| Chlorine substitution | Increased antimicrobial potency |

| Trifluoromethyl group | Enhanced antifungal activity |

| Piperidine sulfonamide | Critical for bioactivity |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 1

3-Chlorobenzyl vs. Other Benzyl Derivatives

- 3-Chloro-1-(3-chlorobenzyl)-5-(trimethoxymethyl)pyridin-2(1H)-one (CAS: 866136-07-4): Shares the 3-chlorobenzyl group but substitutes the sulfonylpiperidine with a trimethoxymethyl group. However, it lacks the hydrogen-bonding capacity of the sulfonyl group, which may diminish target affinity . Molecular Weight: 358.22 g/mol .

- 1-(1,1'-Biphenyl-2-ylmethyl)-5-(4-fluorophenyl)pyridin-2(1H)-one: Replaces 3-chlorobenzyl with a biphenylmethyl group. However, this may reduce solubility .

Substituent Variations at Position 5

Piperidin-1-ylsulfonyl vs. Heterocyclic Moieties

- 5-(3-(4-Trifluoromethoxyphenyl)-1,2,4-oxadiazol-5-yl) Derivatives: Compounds like 1-(3-bromobenzyl)-5-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one () feature oxadiazole rings at position 5. Impact: Oxadiazoles are electron-deficient and may improve metabolic stability.

- 5-(Trifluoromethyl)pyridin-2(1H)-one Derivatives: Examples include 1-(4-nitrobenzyl)-5-(trifluoromethyl)pyridin-2(1H)-one ().

Enzyme Inhibition Profiles

c-Src Kinase Inhibitors :

- Pyridin-2-one derivatives with hydroxy-methoxybenzoyl substituents (e.g., compound 36 in ) exhibit IC₅₀ values as low as 12.5 µM.

- Comparison : The piperidin-1-ylsulfonyl group in the target compound may offer superior kinase inhibition due to sulfonamide-enzyme interactions, though direct activity data are unavailable .

- Comparison: The 3-chlorobenzyl group in the target compound may confer similar DNA-binding affinity, but the sulfonamide could introduce additional cytotoxicity .

Data Tables

Table 1: Structural and Physicochemical Comparisons

Discussion and Implications

The structural versatility of pyridin-2(1H)-one derivatives allows for fine-tuning of pharmacokinetic and pharmacodynamic properties.

Key Takeaways :

- Halogen Effects: The 3-chlorobenzyl group enhances lipophilicity and target binding compared to non-halogenated analogs.

- Sulfonamide Advantage : The piperidin-1-ylsulfonyl moiety may improve enzyme inhibition through hydrogen bonding and ionic interactions.

- Synthetic Flexibility : Modular synthesis enables rapid generation of analogs for structure-activity relationship (SAR) studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.